Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate;hydrochloride
CAS No.:
Cat. No.: VC18612269
Molecular Formula: C9H16ClNO2
Molecular Weight: 205.68 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate;hydrochloride -](/images/structure/VC18612269.png)
Specification
Molecular Formula | C9H16ClNO2 |
---|---|
Molecular Weight | 205.68 g/mol |
IUPAC Name | ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C9H15NO2.ClH/c1-2-12-8(11)9-3-5-10(7-9)6-4-9;/h2-7H2,1H3;1H |
Standard InChI Key | INASWJGLRLSBQJ-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C12CCN(C1)CC2.Cl |
Introduction
Structural and Molecular Characteristics
Core Bicyclic Architecture
The compound’s defining feature is its 1-azabicyclo[2.2.1]heptane core, a seven-membered ring system containing one nitrogen atom. The bicyclic framework imposes significant steric strain, which influences its reactivity and binding affinity toward biological targets. The ethyl ester group at position 4 and the hydrochloride counterion further modulate its physicochemical properties .
Table 1: Key Molecular Properties
Spectroscopic and Computational Data
The InChIKey (INASWJGLRLSBQJ-UHFFFAOYSA-N) and 3D conformational models provide insights into its stereoelectronic properties. Nuclear magnetic resonance (NMR) and mass spectrometry data confirm the bicyclic structure and proton environments, while density functional theory (DFT) calculations predict its reactivity profiles .
Synthesis and Chemical Modification
Synthetic Pathways
The synthesis typically begins with the parent carboxylic acid, 1-azabicyclo[2.2.1]heptane-4-carboxylic acid (CID 119103-15-0) , which undergoes esterification with ethanol in the presence of a catalytic acid. Subsequent treatment with hydrochloric acid yields the hydrochloride salt. Alternative routes involve ring-closing metathesis or strain-release reactions to construct the bicyclic core.
Key Reaction Steps:
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Esterification:
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Salt Formation:
Optimization Challenges
Yield optimization requires precise control of reaction temperature and stoichiometry, as over-esterification or decomposition may occur. Purification via recrystallization or chromatography ensures ≥97% purity .
Biological Activities and Pharmacological Applications
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Derivatives of this compound demonstrate potent DPP-4 inhibition, a key mechanism in type 2 diabetes management. One study reported an IC value of 16.8 ± 2.2 nM, surpassing clinical agents like sitagliptin. The bicyclic scaffold interacts with catalytic residues (e.g., Tyr547, Glu205) in the DPP-4 active site, stabilizing the enzyme-inhibitor complex.
Orexin Receptor Antagonism
The compound’s ability to antagonize orexin receptors (OXR/OXR) positions it as a candidate for treating insomnia and addiction. Molecular docking studies suggest high affinity for OXR, modulating wakefulness and appetite pathways.
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